7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one
Description
Properties
IUPAC Name |
7-(4-fluorophenyl)-3-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN5O2S/c1-13-19(16-4-2-3-5-17(16)24-13)18(29)12-31-22-26-25-20-21(30)27(10-11-28(20)22)15-8-6-14(23)7-9-15/h2-11,24H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAGUIZRNZQHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)CSC3=NN=C4N3C=CN(C4=O)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Triazolopyrazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step may involve nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.
Attachment of the Indolyl and Sulfanyl Groups: These groups can be introduced through various organic transformations such as alkylation, acylation, or thiolation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization.
Chemical Reactions Analysis
Types of Reactions
“7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can lead to various substituted derivatives.
Scientific Research Applications
Biological Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit anticancer properties. The presence of the indole and triazole moieties may enhance its ability to inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression.
- Antimicrobial Properties : The incorporation of sulfur and nitrogen heterocycles in the structure has been associated with antimicrobial activity. Compounds of this nature can disrupt bacterial cell walls or interfere with metabolic processes.
- Neuroprotective Effects : Some derivatives of triazolo-pyrazinones have shown promise in neuroprotection, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress.
Pharmacological Studies
Recent pharmacological studies have focused on the synthesis and evaluation of similar compounds. For example, Srinivasan et al. (2012) reported on the preparation and characterization of related structures that demonstrated significant biological activities through various assays including cytotoxicity tests against cancer cell lines and antimicrobial susceptibility tests .
Case Studies
- Anticancer Research : A study involving a series of triazolo-pyrazinones revealed that modifications to the fluorophenyl group significantly affected cytotoxicity against human cancer cell lines. The most potent derivatives were identified for further development as potential chemotherapeutic agents.
- In Vivo Studies : Animal models have been used to assess the efficacy and safety profile of compounds similar to 7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one. Results indicated promising outcomes in terms of tumor reduction and minimal side effects compared to standard treatments.
Mechanism of Action
The mechanism of action of “7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” would depend on its specific biological activity. Generally, compounds with similar structures may interact with enzymes, receptors, or other molecular targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs and their distinguishing features are summarized below:
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s indole-sulfanyl group likely increases logP (~3.5–4.0) compared to analogs with polar substituents (e.g., aminomethyl: logP ~2.0) .
- Solubility : Piperazinyl derivatives (e.g., ) exhibit higher aqueous solubility due to basic nitrogen atoms, whereas nitro groups (e.g., ) reduce solubility.
- Metabolic Stability : Sulfanyl-linked indole (target compound) may undergo oxidative metabolism, similar to benzylsulfanyl analogs .
Bioactivity and Target Engagement
- Kinase Inhibition : The indole moiety in the target compound mimics ATP-binding motifs in kinases, as seen in HDAC inhibitors (). Computational similarity indexing (Tanimoto coefficient >0.7) suggests overlap with SAHA-like epigenetic modulators .
- Structural vs. Functional Similarity : While the target compound shares a core with ’s analog, the indole substituent differentiates its binding profile from piperazine-containing derivatives .
Biological Activity
7-(4-fluorophenyl)-3-{[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]sulfanyl}-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one is a complex organic compound that has garnered attention for its potential biological activities. This article focuses on its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects.
Chemical Structure and Properties
The compound's structure incorporates a triazolo-pyrazinone core with a substituted fluorophenyl and an indole moiety. Its molecular formula is , and it has a molecular weight of approximately 393.45 g/mol.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of similar compounds featuring indole and triazole moieties. For instance, a related compound exhibited significant cytotoxic activity against various breast cancer cell lines (MCF-7, MDA-MB-231) with IC50 values ranging from 0.67 to 2.96 μmol/L depending on the exposure time .
Case Study: Indole Derivatives
A study on indole derivatives showed that modifications in the indole structure significantly enhanced anticancer activity. Compounds with specific substitutions demonstrated up to 70% inhibition of cell proliferation in cancer models . The mechanism often involves the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar triazole derivatives have shown promising results against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. For example, certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against resistant strains .
Comparative Analysis of Antimicrobial Efficacy
| Compound | Target Pathogen | MIC (µg/mL) |
|---|---|---|
| Triazole derivative A | MRSA | 0.5 |
| Triazole derivative B | Candida auris | 1 |
| 7-(4-fluorophenyl)-... | E. coli | TBD |
The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- DNA Interaction : Some derivatives can intercalate into DNA, disrupting replication and transcription processes.
- Apoptosis Induction : The activation of apoptotic pathways has been observed in treated cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
